molecular formula C21H17N5O3S2 B2942357 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide CAS No. 1242861-05-7

2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2942357
CAS No.: 1242861-05-7
M. Wt: 451.52
InChI Key: IXFJWFUNPWJXBD-UHFFFAOYSA-N
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Description

2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C21H17N5O3S2 and its molecular weight is 451.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 2-({8-[(furan-2-yl)methyl]-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)-N-(4-methylphenyl)acetamide, primarily targets the adenosine receptors . Adenosine receptors play a crucial role in various biological processes, including inflammation, neurotransmission, and myocardial oxygen consumption.

Mode of Action

The compound interacts with its targets through a specific binding mode driven by the substitution present at the 5 position . This interaction results in the compound behaving as a dual ligand for the hA2A and hA3 adenosine receptors .

Result of Action

The compound’s action results in it behaving as a dual ligand for the hA2A and hA3 adenosine receptors . This can lead to various molecular and cellular effects, depending on the specific roles of these receptors in different physiological processes.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These could include factors such as pH, temperature, and the presence of other molecules in the environment.

This will help in the development of more potent ligands targeting the adenosine receptors .

Properties

IUPAC Name

2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S2/c1-13-4-6-14(7-5-13)22-17(27)12-31-21-24-23-20-25(11-15-3-2-9-29-15)19(28)18-16(26(20)21)8-10-30-18/h2-10H,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFJWFUNPWJXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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